molecular formula C10H13NO5S B1661516 N-[(4-methoxyphenyl)sulfonyl]-D-alanine CAS No. 918330-60-6

N-[(4-methoxyphenyl)sulfonyl]-D-alanine

Cat. No.: B1661516
CAS No.: 918330-60-6
M. Wt: 259.28 g/mol
InChI Key: XTCIPBHRVYICGT-SSDOTTSWSA-N
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Description

N-[(4-methoxyphenyl)sulfonyl]-D-alanine is an organic compound belonging to the class of alanine derivatives. It is characterized by the presence of a sulfonyl group attached to a methoxyphenyl ring, which is further connected to the D-alanine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)sulfonyl]-D-alanine typically involves the reaction of D-alanine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The general reaction scheme is as follows:

D-Alanine+4-methoxybenzenesulfonyl chlorideThis compound\text{D-Alanine} + \text{4-methoxybenzenesulfonyl chloride} \rightarrow \text{this compound} D-Alanine+4-methoxybenzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)sulfonyl]-D-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)sulfonyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This compound has been shown to target macrophage metalloelastase, which plays a role in tissue remodeling and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)sulfonyl]norvaline
  • N-[(4-methoxyphenyl)sulfonyl]glycine
  • N-[(4-methoxyphenyl)sulfonyl]valine

Uniqueness

N-[(4-methoxyphenyl)sulfonyl]-D-alanine is unique due to its specific structural features, such as the presence of the D-alanine moiety and the methoxyphenyl sulfonyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

918330-60-6

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

(2R)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C10H13NO5S/c1-7(10(12)13)11-17(14,15)9-5-3-8(16-2)4-6-9/h3-7,11H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

XTCIPBHRVYICGT-SSDOTTSWSA-N

SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC

Isomeric SMILES

C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC

sequence

A

Origin of Product

United States

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